2,6-萘二乙酸

描述

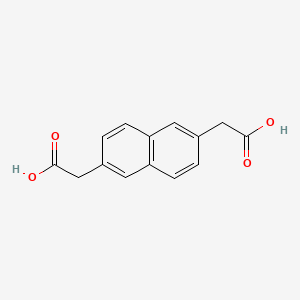

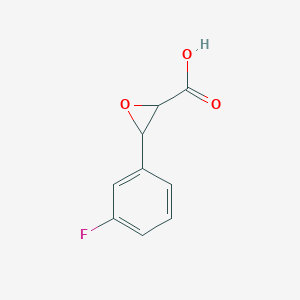

2,6-Naphthalenediacetic acid (NDA) is an organic compound that belongs to the family of naphthalene derivatives. It has a molecular formula of C14H12O4 .

Synthesis Analysis

Synthesis methods for 2,6-naphthalenedicarboxylic acid (2,6-NDA), a valuable monomer used in the production of polyesters (polyethylene naphthalate) possessing better properties than the conventional polyethylene terephthalate polymers, have been considered . Most of the 2,6-NDA synthesis processes being developed now are based on the catalytic oxidation of alkylnaphthalenes .Molecular Structure Analysis

The molecular weight of 2,6-Naphthalenediacetic acid is 244.24 g/mol . The structure contains a total of 37 bonds, including 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Physical and Chemical Properties Analysis

2,6-Naphthalenediacetic acid has physical and chemical properties typical of naphthalene derivatives . More specific properties were not found in the search results.科学研究应用

1. 毛细管区带电泳

2,6-萘二甲酸 (NDC) 用作毛细管区带电泳 (CZE) 中的载体电解质,用于通过间接紫外检测分离有机阴离子。与常用的邻苯二甲酸酯相比,它提供了更高的灵敏度,从而增强了环境空气中有机阴离子的检测 (Dabek-Zlotorzynska & Dlouhy, 1994).

2. 合成和净化技术

2,6-萘二甲酸的合成和净化方法多种多样。对不同方法的优点、缺点和经济效益进行了分析,说明了该物质在各种工业应用中的重要性 (Qiao, 2007).

3. 液相色谱测定羧酸

这种酸衍生物在合成 2-(2,3-萘亚氨基)乙基酯衍生物中至关重要,用于高效液相色谱中的紫外和荧光检测。它对于测定小鼠脑等复杂样品中的羧酸至关重要 (Yasaka 等,1990).

4. 脱羧聚合

2,6-萘二甲酸 (NDCA) 用于金属催化的聚合反应中,形成聚-2,6-萘。这一过程对于创建新型有机金属体系和表面聚合至关重要 (Gao 等,2014).

5. 防止大豆单果衰老

α-萘乙酸与其他化合物的组合有效地阻止了大豆中种子诱导的退化,证明了其在农业研究和实践中的实用性 (Nood�n 等,1979).

6. 生产聚萘乙二酸酯

2,6-萘二甲酸 (2,6-NDA) 及其衍生物在聚萘乙二酸酯 (PEN) 的生产中至关重要,PEN 是一种性能优于传统聚合物的材料。这突出了其在先进材料开发中的作用 (Lillwitz, 2001).

作用机制

Target of Action

2,6-Naphthalenediacetic acid (2,6-NDA) is a synthetic organic compound (SOC) that is used in various industries . It is a valuable monomer used in the production of polyesters, liquid crystal polymers (LCP), and polyurethane resins . It is also an important raw material in pharmaceuticals and fine chemicals .

Mode of Action

It is known that it interacts with its targets to produce high-strength and excellent dyeing performance polyester fibers and f-grade insulation materials . It is also used as a key monomer in the production of high-performance PEN, PBN, LCP, and polyurethane resins .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of high-performance polymers . The direct introduction of a carbonyl group into the aromatic ring in combination with the conversion of naphthalenecarboxylic acid derivatives into 2,6-NDA is a way to few-step, highly selective 2,6-NDA synthesis processes .

Pharmacokinetics

It is known that the compound has a boiling point of 5062±300 °C and a density of 1368±006 g/cm3 .

Result of Action

The result of the action of 2,6-NDA is the production of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials . It also results in the production of high-performance PEN, PBN, LCP, and polyurethane resins .

生化分析

Biochemical Properties

It is known that its molecular weight is 244.24, and it has a predicted boiling point of 506.2±30.0 °C and a predicted density of 1.368±0.06 g/cm3 .

Cellular Effects

The cellular effects of 2,6-Naphthalenediacetic acid are not well-documented. It is used in the manufacture of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials. It is an important monomer for high-performance PEN, PBN, liquid crystal polymer (LCP), and polyurethane resin, and it is also an important raw material for medicine and fine chemicals .

Molecular Mechanism

It has been suggested that it may play a role in promoting the synthesis of cordycepin in Cordyceps militaris, a fungus known for its medicinal properties .

Metabolic Pathways

It is known that short-chain fatty acids play important roles in the regulation of glucose metabolism and lipid metabolism .

属性

IUPAC Name |

2-[6-(carboxymethyl)naphthalen-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(16)7-9-1-3-11-6-10(8-14(17)18)2-4-12(11)5-9/h1-6H,7-8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWCZUZXZFNNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

ruthenium(II)](/img/structure/B3096642.png)

![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)

![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)